Diethylmalonic acid
Overview
Description
It is a white crystalline powder that is sparingly soluble in cold water but more soluble in hot water, ethanol, and ether . This compound is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then hydrolyzed and esterified to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of diethyl malonate with sodium ethoxide, followed by acidification. This process involves the following steps:
Formation of the Sodium Salt: Diethyl malonate is treated with sodium ethoxide to form the sodium salt.
Acidification: The sodium salt is then acidified to yield this compound.
Chemical Reactions Analysis
Types of Reactions: Diethylmalonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating this compound results in the loss of carbon dioxide, forming diethylacetic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst forms esters.
Substitution Reactions: The hydrogen atoms on the central carbon can be replaced by various substituents through alkylation or acylation reactions.
Common Reagents and Conditions:
Decarboxylation: Typically requires heating at elevated temperatures.
Esterification: Involves alcohols and acid catalysts such as sulfuric acid.
Substitution Reactions: Utilizes alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Decarboxylation: Produces diethylacetic acid.
Esterification: Forms various esters depending on the alcohol used.
Substitution Reactions: Yields substituted this compound derivatives.
Scientific Research Applications
Diethylmalonic acid has several applications in scientific research:
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of diethylmalonic acid involves its ability to undergo decarboxylation and substitution reactions. The central carbon, flanked by two carbonyl groups, is highly reactive and can form carbanions, which are stabilized by resonance. This reactivity allows this compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Dimethylmalonic acid: Similar structure but with methyl groups instead of ethyl groups.
Malonic acid: The parent compound with hydrogen atoms on the central carbon.
Ethylmalonic acid: Contains one ethyl group and one hydrogen atom on the central carbon.
Uniqueness: Diethylmalonic acid is unique due to the presence of two ethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo decarboxylation and substitution reactions with ease distinguishes it from its analogs .
Properties
IUPAC Name |
2,2-diethylpropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRRSWNXVJMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060150 | |
Record name | Propanedioic acid, diethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Diethylmalonic acid | |
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CAS No. |
510-20-3 | |
Record name | Malonic acid, diethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510203 | |
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Record name | Diethylmalonic acid | |
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Record name | Propanedioic acid, 2,2-diethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, diethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9060150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.375 | |
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Record name | DIETHYLMALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHT44LOC3W | |
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Retrosynthesis Analysis
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